molecular formula C18H16ClN3O3 B11626917 5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11626917
M. Wt: 357.8 g/mol
InChI Key: JQSJSSVOEPADGF-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the reaction of 2-hydroxy-5-chlorobenzohydrazide with an appropriate indole derivative. One common method involves the condensation reaction between 2-hydroxy-5-chlorobenzohydrazide and 2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indole-3-carbaldehyde in the presence of a suitable solvent such as methanol . The reaction is usually carried out at room temperature with continuous stirring for a specific duration to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, solvent choice, and reaction time. Advanced purification techniques like recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: Electrophilic substitution reactions can occur at the chloro or hydroxy positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazide derivatives with different functional groups.

Scientific Research Applications

5-Chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to its specific combination of functional groups and the presence of the indole moiety

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(2-hydroxy-1-propan-2-ylindol-3-yl)iminobenzamide

InChI

InChI=1S/C18H16ClN3O3/c1-10(2)22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-9-11(19)7-8-15(13)23/h3-10,23,25H,1-2H3

InChI Key

JQSJSSVOEPADGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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